2,5-bis(4-carboxyphenyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-bis(4-carboxyphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two carboxyphenyl groups attached to a central benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(4-carboxyphenyl)benzoic acid typically involves the hydrothermal reaction of transition-metal salts with tripodal tricarboxylic acids. For instance, one method involves the use of organic bases and hydrothermal conditions to produce coordination polymers based on this compound . The reaction conditions, such as pH and temperature, are carefully controlled to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale hydrothermal synthesis. This method is scalable and can be optimized for industrial applications by adjusting reaction parameters to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,5-bis(4-carboxyphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The carboxyl groups can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents, to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylate derivatives, while reduction reactions can produce alcohols or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
2,5-bis(4-carboxyphenyl)benzoic acid has several scientific research applications:
Biology: The compound’s structural properties make it a candidate for studying molecular interactions and binding affinities in biological systems.
Medicine: Research is ongoing to explore its potential as a drug delivery vehicle or therapeutic agent, leveraging its ability to form stable complexes.
Mecanismo De Acción
The mechanism of action of 2,5-bis(4-carboxyphenyl)benzoic acid involves its ability to form coordination complexes with metal ions. These complexes can exhibit unique properties, such as luminescence or catalytic activity, depending on the metal ion and the specific structure of the complex. The molecular targets and pathways involved are primarily related to the interactions between the carboxyl groups and the metal ions, leading to the formation of stable coordination bonds .
Comparación Con Compuestos Similares
Similar Compounds
3,5-bis(4-carboxyphenyl)benzoic acid: Similar in structure but with different positional isomers.
4,4’-(Hexafluoroisopropylidene)bis(benzoic acid): Contains fluorine atoms, which impart different chemical properties.
4-(Diphenylphosphino)benzoic acid: Contains a phosphine group, leading to different reactivity and applications.
Uniqueness
2,5-bis(4-carboxyphenyl)benzoic acid is unique due to its specific arrangement of carboxyphenyl groups, which allows for the formation of distinct coordination polymers and metal-organic frameworks. This structural uniqueness contributes to its versatility in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C21H14O6 |
---|---|
Peso molecular |
362.3 g/mol |
Nombre IUPAC |
2,5-bis(4-carboxyphenyl)benzoic acid |
InChI |
InChI=1S/C21H14O6/c22-19(23)14-5-1-12(2-6-14)16-9-10-17(18(11-16)21(26)27)13-3-7-15(8-4-13)20(24)25/h1-11H,(H,22,23)(H,24,25)(H,26,27) |
Clave InChI |
JWDLAYRWFNYFJV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=C(C=C2)C3=CC=C(C=C3)C(=O)O)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.